An In-Depth Technical Guide to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. While specific research on this particular compound is limited in publicly available literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed examination of its chemical architecture, a plausible synthetic pathway, and a discussion of its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of novel benzodioxepin derivatives.
Introduction: The Benzodioxepin Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepin ring system is a seven-membered heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry. This structural motif is present in a variety of biologically active compounds. The conformational flexibility of the seven-membered ring, coupled with the electronic properties of the fused benzene ring and the two oxygen atoms, allows for diverse interactions with biological targets.
The introduction of specific substituents onto the benzodioxepin core can dramatically influence its pharmacological profile. In particular, the presence of nitro (-NO2) and amino (-NH2) groups, as seen in 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, suggests a rich potential for biological activity. Nitroaromatic compounds are known to play a role in a variety of biological processes, often acting as prodrugs that are activated by cellular reductases.[1][2] The amino group, a common pharmacophore, can participate in hydrogen bonding and salt formation, significantly impacting a molecule's solubility and receptor-binding affinity.
This guide will now delve into the specific structural features, a proposed synthetic route, and the prospective applications of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine.
Chemical Structure and Properties
The chemical structure of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepin ring. The key functional groups are a nitro group at the 8-position and an amino group at the 7-position of the aromatic ring.
Caption: Chemical structure of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [3][4] |
| Molecular Weight | 210.19 g/mol | [4] |
| CAS Number | 81864-62-2 | [4] |
Due to the limited availability of experimental data, spectroscopic information for this specific compound is not available in the public domain. However, based on its structure, the following spectroscopic characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the dioxepin ring, and the protons of the amine group. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
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¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the substituents.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dioxepin ring.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the ether linkages in the dioxepin ring.
Proposed Synthesis Pathway
A plausible synthetic route for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine can be devised based on established methodologies for the synthesis of substituted benzodioxepins and the introduction of nitro and amino functionalities onto an aromatic ring. The proposed pathway involves a multi-step sequence starting from a commercially available substituted catechol.
Caption: Proposed synthetic workflow for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol based on established chemical transformations. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.
Step 1: Synthesis of a Substituted 3,4-dihydro-2H-1,5-benzodioxepin
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To a solution of a suitable substituted catechol (e.g., 4-aminocatechol) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
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Stir the mixture at room temperature for 30 minutes.
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Add 1,3-dibromopropane dropwise to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Nitration of the Benzodioxepin Ring
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Dissolve the substituted 3,4-dihydro-2H-1,5-benzodioxepin in a minimal amount of concentrated sulfuric acid at 0 °C.
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Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography. The directing effects of the existing substituents will determine the position of nitration.
Step 3: Reduction of the Nitro Group
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Dissolve the nitro-substituted benzodioxepin in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. Common methods include:
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Tin and Hydrochloric Acid: Add tin metal and concentrated hydrochloric acid and reflux the mixture.
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Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
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-
Monitor the reaction by TLC until the starting material is consumed.
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If using tin and HCl, neutralize the reaction mixture with a base and extract the product.
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If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
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Purify the resulting amino-benzodioxepin by column chromatography or recrystallization.
Step 4: Regioselective Nitration
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The final step of introducing a nitro group ortho to the newly formed amino group can be challenging due to the activating nature of the amine. Protection of the amino group may be necessary.
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Acylation: React the amino-benzodioxepin with acetic anhydride to form the corresponding acetamide.
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Nitration: Carefully nitrate the acetamide derivative using a nitrating agent under controlled conditions. The acetamido group will direct the incoming nitro group to the ortho and para positions.
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Hydrolysis: De-protect the amino group by hydrolyzing the acetamide under acidic or basic conditions to yield the final product, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine.
Potential Applications and Biological Significance
While there is no specific biological data for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, its structural features suggest several potential areas of application in drug discovery and development.
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Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial activity.[1][2] The nitro group can be reduced by microbial nitroreductases to form reactive radical species that are toxic to the microorganisms.
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Anticancer Agents: The nitro group can also be a key feature in hypoxia-activated prodrugs for cancer therapy. In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species.
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Central Nervous System (CNS) Activity: The benzodioxepin scaffold is found in some compounds with activity in the central nervous system. Further modification of the amino and nitro groups could lead to the development of novel CNS-active agents.
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Material Science: The presence of both a donor (amino) and an acceptor (nitro) group on the aromatic ring suggests potential for non-linear optical (NLO) properties, which are of interest in materials science.
Future Directions
The study of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is still in its infancy. Future research should focus on:
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Development of a reliable and scalable synthetic route: The proposed synthesis needs to be experimentally validated and optimized.
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Comprehensive spectroscopic and structural analysis: Detailed NMR, MS, IR, and X-ray crystallographic studies are needed to fully characterize the molecule.
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In vitro and in vivo biological evaluation: The compound should be screened against a variety of biological targets to identify its pharmacological profile.
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Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of related analogs will help to elucidate the key structural features responsible for any observed biological activity.
Conclusion
8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine represents an intriguing, yet underexplored, area of heterocyclic chemistry. Its unique combination of a flexible seven-membered ring and strategically placed functional groups on the aromatic core suggests a high potential for novel applications in medicine and materials science. This technical guide provides a foundational framework for future research by outlining its chemical properties, proposing a viable synthetic strategy, and discussing its potential significance. Further investigation into this and related compounds is warranted to unlock their full potential.
References
-
ChemUniverse. 8-nitro-3,4-dihydro-2h-1,5-benzodioxepin-7-amine. [Link]
- Google Patents.
-
PubMed. Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][3][5]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. [Link]
-
Molecules. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
- Google Patents.
-
PubChem. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. [Link]
-
PubMed. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. [Link]
-
ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
PubChem. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. [Link]
-
Chemguide. the preparation of phenylamine (aniline). [Link]
-
CP Lab Safety. 7-Nitro-3, 4-dihydro-2H-1, 4-benzooxazine, min 97%, 1 gram. [Link]
-
ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
Sources
- 1. 8-NITRO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE HYDROCHLORIDE | 98395-66-5 [amp.chemicalbook.com]
- 2. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine; [abichem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]
